![molecular formula C13H9F4NOS B5806612 N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5806612.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide, also known as FTI-277, is a small molecule inhibitor that selectively targets farnesyltransferase, an enzyme that plays a crucial role in the post-translational modification of proteins. FTI-277 has been extensively studied for its potential applications in cancer treatment and other diseases.
Wirkmechanismus
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide selectively inhibits farnesyltransferase, an enzyme that catalyzes the addition of a farnesyl group to proteins that contain a C-terminal CAAX motif. This post-translational modification is essential for the proper localization and function of many proteins, including Ras, a key signaling protein that is often mutated in cancer. By inhibiting farnesyltransferase, this compound prevents the farnesylation of Ras and other proteins, leading to their mislocalization and degradation.
Biochemical and Physiological Effects
The inhibition of farnesyltransferase by this compound has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by disrupting the proper localization and function of key signaling proteins. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One advantage is its selectivity for farnesyltransferase, which allows for the specific targeting of proteins that are farnesylated. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a promising candidate for cancer treatment. However, this compound has several limitations, including its low solubility and poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide. One direction is the development of more potent and selective farnesyltransferase inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the role of farnesyltransferase in other diseases, including cardiovascular diseases and neurodegenerative disorders. Additionally, the development of more effective delivery methods for this compound could improve its bioavailability and effectiveness in vivo.
In conclusion, this compound is a promising small molecule inhibitor that selectively targets farnesyltransferase and has potential applications in cancer treatment and other diseases. Further research is needed to fully understand its mechanism of action and to develop more effective inhibitors with improved bioavailability and selectivity.
Synthesemethoden
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis involves the use of a starting material, 2-fluoro-5-(trifluoromethyl)aniline, which is subjected to several reactions including bromination, nitration, and reduction to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-2-thiophenecarboxamide has been used extensively in scientific research to investigate its potential applications in cancer treatment. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by blocking the farnesylation of proteins that are essential for cancer cell survival. This compound has also been studied for its potential applications in other diseases, including cardiovascular diseases and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NOS/c1-7-2-5-11(20-7)12(19)18-10-6-8(13(15,16)17)3-4-9(10)14/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHLDDPDNLCXNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

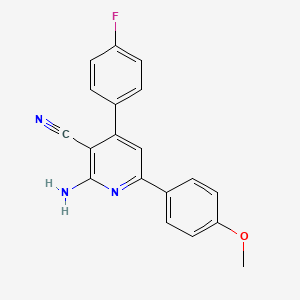
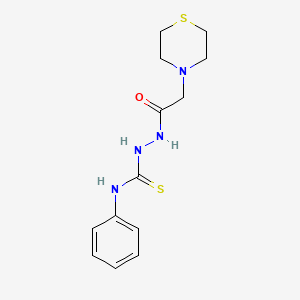
![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)
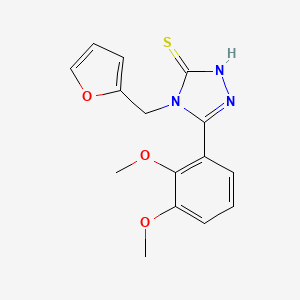
![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5806555.png)
![4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5806578.png)
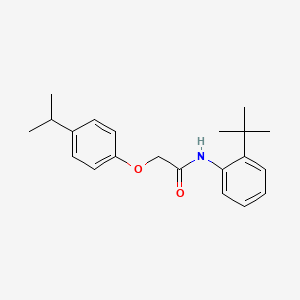
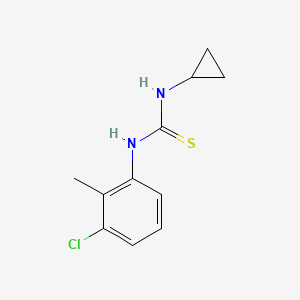
![methyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5806593.png)
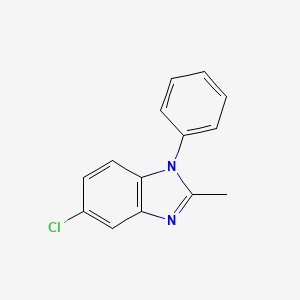
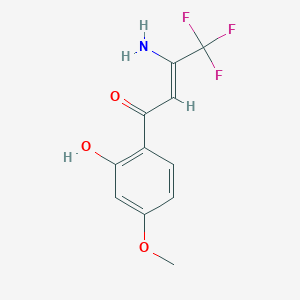
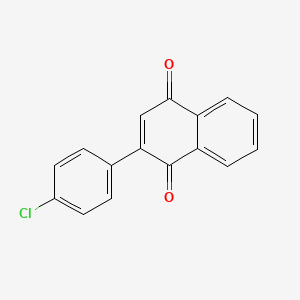
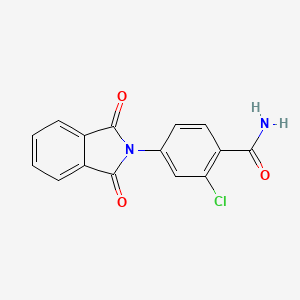
![N-[4-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5806637.png)